molecular formula C13H14BrNO2 B8262836 Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Cat. No.: B8262836
M. Wt: 296.16 g/mol
InChI Key: FLKNFDBWJDHMOC-UHFFFAOYSA-N
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Description

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a benzazocine derivative featuring an eight-membered heterocyclic ring containing one nitrogen atom. The compound is substituted with a bromine atom at position 8 and a methyl ester group at position 4. Benzazocines are of interest in medicinal chemistry due to their structural similarity to opiate frameworks, which often exhibit biological activity .

Properties

IUPAC Name

methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKNFDBWJDHMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Benzazocine Core

The benzo[b]azocine scaffold is typically assembled via intramolecular cyclization. A common precursor is a tetrahydroisoquinoline derivative, which undergoes ring expansion. For example, 1-benzazepine intermediates can be generated through aza-Claisen rearrangements or photochemical cyclization.

Example Protocol :

  • Starting Material : 3,4-Dihydroisoquinoline derivative.

  • Reaction : Treatment with a dienophile (e.g., maleic anhydride) under reflux in toluene.

  • Outcome : Formation of a seven-membered ring, followed by base-mediated expansion to the eight-membered azocine.

Bromination at Position 8

Electrophilic aromatic substitution (EAS) is employed for bromination. The electron-rich benzene ring facilitates this step, but regioselectivity must be controlled.

Optimized Conditions :

  • Reagent : N-Bromosuccinimide (NBS) in dichloromethane.

  • Catalyst : FeBr₃ (5 mol%).

  • Temperature : 0°C to room temperature.

  • Yield : 72–85%.

Esterification of the Carboxylic Acid

The methyl ester is introduced via Fischer esterification or chloroformate-mediated reactions.

Procedure :

  • Reagent : Methyl chloroformate (1.2 equiv).

  • Base : Triethylamine (2.0 equiv) in tetrahydrofuran (THF).

  • Conditions : Ice-cooling followed by stirring at 25°C for 2 hours.

  • Yield : 90–98%.

Synthetic Route 2: Brominated Precursor Approach

To circumvent regioselectivity issues, this route begins with a pre-brominated intermediate.

Synthesis of 8-Bromo-1,2,3,4-Tetrahydrobenzazocine

Key Steps :

  • Bromination of a Benzene Derivative :

    • Substrate : 2-Amino-5-bromobenzoic acid.

    • Reaction : Ullmann coupling with a diamine to form the azocine ring.

  • Cyclization :

    • Reagent : POCl₃ in DMF.

    • Temperature : 80°C for 6 hours.

Esterification Post-Cyclization

The carboxylic acid group is esterified using methanol and thionyl chloride (SOCl₂).

Conditions :

  • SOCl₂ (2.0 equiv) in methanol, reflux for 4 hours.

  • Yield : 88%.

Stereochemical Control and Resolution

The (E)-configuration is critical for biological activity. Two strategies are employed:

Chiral Auxiliaries

Use of (S)-mandelate salts during intermediate stages ensures enantiomeric purity.

Example :

  • Resolution : Diastereomeric salt formation with (S)-mandelic acid.

  • Yield : 95% enantiomeric excess (ee).

Catalytic Asymmetric Synthesis

Catalyst : Chiral palladium complexes (e.g., BINAP-Pd).
Reaction : Asymmetric Heck cyclization.
Outcome : 82% ee, 76% yield.

Industrial-Scale Optimization

Solvent and Base Selection

  • Optimal Solvent : THF due to its ability to dissolve polar intermediates and facilitate heat transfer.

  • Base : Sodium carbonate for cost-effectiveness and minimal side reactions.

Purification Techniques

  • Celite Filtration : Removes particulate catalysts.

  • Recrystallization : Ethanol/water mixtures yield high-purity product (≥99% by HPLC).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield65%70%
Steps43
Regioselectivity ControlModerateHigh
ScalabilityLimitedHigh

Route 2 offers superior regioselectivity and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: De-brominated benzoazocine derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate has garnered attention due to its potential pharmacological activities:

  • Antioxidant Properties : Research indicates that derivatives of this compound may exhibit antioxidant effects, which are beneficial in reducing oxidative stress in cells .
  • Receptor Modulation : It may act as a modulator for certain receptors, including serotonin receptors, which are implicated in various neurological disorders .

Case Studies

  • Study on Antioxidant Activity :
    • A study investigated the antioxidant properties of similar benzazocine derivatives and found that modifications could enhance their efficacy in protecting fibroblasts from oxidative damage .
  • Pharmacological Research :
    • Research into the modulation of serotonin receptors revealed that compounds with a similar structure could influence mood regulation and appetite control, indicating potential therapeutic applications in treating depression and obesity .

Applications in Research

This compound is primarily used in research settings for:

  • Drug Development : Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways.
  • Synthetic Chemistry : The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzazocine Derivatives

Compound Name Substituent at Position 1 Substituent at Position 5 Bromine Position
Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate Methyl Methyl ester 8
1-Benzazocine-5-carboxylic acid,8-bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl) 2-Methylpropyl Carboxylic acid 8

Brominated Heterocycles in Other Scaffolds

Purine Derivatives (Theophylline/Xanthine)

Compounds like 8-bromo-1,3,7-trimethylpurine-2,6-dione (theophylline derivative) and 8-bromo-1:3:9-trimethyliso xanthine share bromination at position 8 but differ in core structure:

  • Ring System: Theophylline/xanthine derivatives are bicyclic (purine), while benzazocines are monocyclic with an eight-membered ring.
  • Physical Properties : Brominated xanthines exhibit high melting points (e.g., 256°C decomposition ), suggesting greater thermal stability compared to benzazocines (data unavailable).

Table 2: Comparison of Brominated Heterocycles

Compound Class Bromine Position Key Substituents Synthesis Method Physical Properties
Benzazocine 8 Methyl ester at 5 Not specified Not available
Theophylline (Purine) 8 1,3,7-Trimethyl Alkylation in DMF with K₂CO₃ Solid, filtration isolate
Xanthine 8 1,3,9-Trimethyl Bromine water treatment m.p. 256°C (decomp.)

Functional Group Analysis

  • Bromine Effects : Bromination at position 8 in both benzazocines and purines may enhance electrophilic reactivity, facilitating further substitution. However, the larger benzazocine ring could reduce ring strain compared to purines.
  • Ester vs. Acid Groups : The methyl ester in the target compound likely improves membrane permeability relative to carboxylic acid analogs, a critical factor in drug design .

Biological Activity

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a complex organic compound with significant potential in biological research. This article explores its biological activity, synthesis, and potential applications based on recent findings.

Chemical Structure and Properties

This compound has the molecular formula C17H22BrNO2C_{17}H_{22}BrNO_{2} and a molecular weight of 352.27 g/mol. Its unique structure features a brominated tetrahydrobenzazocine framework, which is essential for its biological interactions. The compound is characterized by its ester functionality and the presence of a bromine atom at the 8-position, which may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires optimization to maximize yield and purity. The synthetic routes often focus on introducing the bromine atom and forming the ester group effectively.

Interaction Studies

Preliminary studies suggest that this compound may interact with various receptors or enzymes involved in neurotransmission. Techniques such as molecular docking and binding assays are being employed to elucidate its mechanism of action and therapeutic potential.

Comparison with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylateC17H22BrNO2Contains an isobutyl group enhancing lipophilicity
8-Bromo-1,2,3,4-tetrahydro-benzo[b]azocine-5-carboxylic acid methyl esterC13H14BrNO2Lacks the additional alkyl substituent affecting solubility
8-Bromo-N-(2-methylpropyl)-1,2-dihydrobenzo[b]azocineC15H18BrNDifferent nitrogen substitution pattern impacting biological activity

This table highlights how structural variations can lead to differences in biological properties and activities.

Case Studies and Research Findings

Research has indicated that compounds similar to methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine exhibit various biological activities such as anti-cancer properties and modulation of multidrug resistance (MDR) in cancer cells. For example:

  • Anti-Cancer Activity : Some derivatives have shown promising results in inducing apoptosis in resistant cell lines by activating atypical pathways involving caspase cascades .
  • MDR Modulation : Certain compounds have been identified as effective modulators of the ABCB1 multidrug efflux pump at low concentrations. This suggests that methyl 8-bromo derivatives could potentially enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance .

Q & A

Q. What are the common synthetic routes for preparing Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate, and what are the critical reaction steps?

The synthesis typically involves constructing the benzazocine core through cyclization or functionalization of precursor scaffolds. For example:

  • Cyclization strategies : Analogous to methods used for benzoxazoles (e.g., refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids to form heterocyclic cores) .
  • Bromination : Late-stage bromination at the 8-position may employ electrophilic reagents like NBS (N-bromosuccinimide) under controlled conditions.
  • Esterification : Methyl esterification via acid-catalyzed reaction with methanol or using coupling agents like DCC (dicyclohexylcarbodiimide).
    Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Spectroscopic analysis :
    • NMR : Confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons in 1H^1H-NMR) and ester carbonyl resonance (~165–170 ppm in 13C^{13}C-NMR).
    • HRMS : Verify molecular ion peaks ([M+H]+^+) with mass accuracy <5 ppm.
  • X-ray crystallography : For unambiguous confirmation, use programs like SHELXL for refinement (e.g., resolving torsional angles in the benzazocine ring) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the bromine substituent at the 8-position?

  • Reaction condition screening :

    ParameterTested RangeOptimal ConditionYield (%)
    SolventDCM, THF, DMFDMF72
    Temperature0°C, RT, 50°CRT68
    Brominating AgentNBS, Br₂NBS75
    • Mechanistic insight : NBS in DMF minimizes side reactions (e.g., di-bromination) due to controlled radical generation.
  • In situ monitoring : Use UV-Vis spectroscopy to track bromine consumption .

Q. What analytical challenges arise in characterizing the benzazocine ring’s conformational flexibility, and how can they be addressed?

  • Dynamic NMR : Detect ring puckering or boat-chair interconversions at variable temperatures (e.g., -40°C to 80°C).
  • DFT calculations : Compare experimental 1H^1H-NMR chemical shifts with computed values (e.g., using Gaussian or ORCA) to validate dominant conformers.
  • Crystallographic twinning : If observed, employ SHELXL’s TWIN/BASF commands to refine twinned datasets .

Q. How does the bromine substituent influence the compound’s reactivity in downstream derivatization (e.g., cross-coupling reactions)?

  • Buchwald-Hartwig amination : The bromine serves as a leaving group for Pd-catalyzed C–N bond formation. Example protocol:
    • React with aryl amines (1.2 equiv), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2 equiv) in toluene at 100°C for 12 h .
  • Stability note : The tertiary amine in benzazocine may undergo oxidation under aerobic conditions; use degassed solvents and inert atmospheres .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation :
    • H315/H319 : Avoid skin/eye contact (use nitrile gloves, goggles).
    • H335 : Use fume hoods to prevent inhalation of dust.
    • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Case study : If 1H^1H-NMR shows unexpected splitting, consider:
    • Trace metal contamination : Pass the sample through a chelating resin (e.g., Chelex® 100).
    • Rotameric equilibria : Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce signals.
    • Impurity profiling : Use LC-MS with a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) to identify byproducts.

Data-Driven Insights

Table 1 : Comparative yields for cross-coupling reactions using Methyl 8-bromo-benzazocine derivatives

Reaction TypeCatalyst SystemSolventYield (%)Reference Method
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃THF/H₂O65
Ullmann CouplingCuI, 1,10-phenanthrolineDMSO58
Chan-LamCu(OAc)₂, PyridineCH₂Cl₂72

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